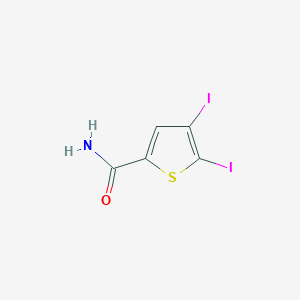

4,5-Diiodothiophene-2-carboxamide

Description

BenchChem offers high-quality 4,5-Diiodothiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Diiodothiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H3I2NOS |

|---|---|

Molecular Weight |

378.96 g/mol |

IUPAC Name |

4,5-diiodothiophene-2-carboxamide |

InChI |

InChI=1S/C5H3I2NOS/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H2,8,9) |

InChI Key |

OXVXYTHJYABHLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1I)I)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Solubility of 4,5-Diiodothiophene-2-carboxamide in organic solvents

An In-Depth Technical Guide to the Solubility of 4,5-Diiodothiophene-2-carboxamide in Organic Solvents

Executive Summary

4,5-Diiodothiophene-2-carboxamide is a halogenated heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. Thiophene-2-carboxamide scaffolds are recognized as lead compounds in drug discovery, featuring in anticancer and antithrombotic agents.[1] The utility of such compounds is, however, fundamentally linked to their solubility, which governs reaction conditions, purification strategies, formulation, and bioavailability.[2][3] This guide provides a comprehensive analysis of the factors expected to govern the solubility of 4,5-diiodothiophene-2-carboxamide. Due to the scarcity of specific published data for this exact molecule, this document synthesizes principles from structural chemistry and analogous compounds to predict its solubility profile. Furthermore, it provides detailed, field-proven experimental protocols for researchers to quantitatively determine its solubility in various organic solvents, ensuring a robust and reproducible approach to handling this compound in a laboratory setting.

Introduction to 4,5-Diiodothiophene-2-carboxamide: A Structural Perspective

The thiophene ring is a foundational aromatic heterocycle widely employed in the development of pharmaceuticals and functional organic materials.[4] Its derivatives are noted for a wide range of biological activities, including antioxidant, antibacterial, and antitumor properties.[1] The introduction of a carboxamide group at the 2-position creates the thiophene-2-carboxamide scaffold, a structure of significant interest in drug design.[1][2]

The specific molecule of interest, 4,5-diiodothiophene-2-carboxamide, possesses a unique combination of functional groups that dictate its physicochemical behavior:

-

Thiophene Core: A five-membered aromatic ring containing a sulfur atom. The aromaticity renders the core relatively nonpolar and rigid.[5][6]

-

Iodine Substituents (x2): The two heavy iodine atoms significantly increase the molecule's molecular weight and electron density. They are electron-withdrawing and contribute to the overall low polarity of the thiophene ring system.

-

Carboxamide Group (-CONH₂): This is a highly polar functional group capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and, to a lesser extent, the nitrogen lone pair). This group is the primary driver of interactions with polar solvents.

Understanding the interplay between the large, nonpolar diiodothiophene backbone and the polar, hydrogen-bonding carboxamide head is critical to predicting and manipulating its solubility.

The Principle of "Like Dissolves Like": A Predictive Framework

The solubility of a molecular solute in a liquid solvent is governed by the principle that substances with similar intermolecular forces are more likely to be miscible.[7][8] For 4,5-diiodothiophene-2-carboxamide, we can predict its behavior based on the polarity and hydrogen-bonding capabilities of the solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weak van der Waals forces. While the nonpolar diiodothiophene backbone has an affinity for these solvents, the highly polar carboxamide group requires significant energy to break its strong self-associated hydrogen bonds (in the solid state) without a comparable energetic return from solvent interaction. Therefore, solubility is expected to be low.[5][6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetone): These solvents possess significant dipole moments but lack hydrogen bond-donating capabilities. They are effective at solvating the polar carboxamide group by aligning their dipoles and acting as hydrogen bond acceptors. They can disrupt the crystal lattice of the solid solute, leading to potentially moderate to high solubility.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are strong hydrogen bond donors and acceptors. While they can interact favorably with the carboxamide group, the large, hydrophobic diiodothiophene portion of the molecule can disrupt the solvent's hydrogen-bonding network, making dissolution energetically unfavorable. Solubility in water is expected to be very low, with potentially limited solubility in lower alcohols.

Predicted Solubility Profile of 4,5-Diiodothiophene-2-carboxamide

Based on the structural analysis above, the following qualitative solubility profile is predicted. This table serves as a starting point for solvent selection in experimental settings.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Insoluble | The high energy cost of breaking the carboxamide's hydrogen bonds is not compensated by weak van der Waals interactions. |

| Nonpolar Aromatic | Toluene, Benzene | Low | Pi-stacking interactions with the thiophene ring may offer slight improvement over aliphatic solvents, but the polar amide remains a major barrier. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have a moderate dipole moment and can disrupt the crystal lattice, but they are not strong hydrogen bond partners. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. The oxygen can act as a hydrogen bond acceptor for the amide N-H. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | The carbonyl group can accept hydrogen bonds, aiding in the solvation of the carboxamide group. |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are excellent hydrogen bond acceptors and have high dielectric constants, making them highly effective at solvating polar functional groups like amides. |

| Polar Protic (Alcohols) | Methanol, Ethanol | Low | The hydrophobic diiodothiophene backbone disrupts the solvent's H-bonding network, limiting solubility despite favorable interactions with the amide. |

| Polar Protic (Aqueous) | Water | Insoluble | The large, nonpolar surface area of the molecule makes it highly hydrophobic, overwhelming the hydrophilic nature of the single carboxamide group. |

Experimental Protocols for Solubility Determination

Scientific integrity demands that predicted profiles be confirmed by empirical data. The following protocols describe robust methods for determining the solubility of 4,5-diiodothiophene-2-carboxamide.

Workflow for Solubility Assessment

The following diagram outlines a logical workflow for moving from a rapid qualitative assessment to a precise quantitative measurement.

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.ws [chem.ws]

- 8. chem.libretexts.org [chem.libretexts.org]

Electronic Structure & Supramolecular Potential of Diiodinated Thiophene Carboxamides

The following technical guide details the electronic and structural properties of diiodinated thiophene carboxamide derivatives. This analysis synthesizes established data on the 2,5-diiodothiophene core with the physicochemical behavior of carboxamide functionalities, tailored for applications in crystal engineering and medicinal chemistry.[1]

Technical Whitepaper | Materials Science & Medicinal Chemistry

Executive Summary

Diiodinated thiophene carboxamides represent a specialized class of heterocyclic scaffolds where the electron-rich thiophene core is modulated by two distinct electronic perturbations: the inductive/mesomeric effects of iodine atoms and the dipolar nature of the carboxamide group. These derivatives are not merely intermediates; they are functional "synthons" capable of directing supramolecular assembly via Halogen Bonding (XB) and Hydrogen Bonding (HB) .[1] This guide analyzes their Frontier Molecular Orbitals (FMOs), electrostatic potential surfaces (sigma-holes), and synthetic pathways.[1]

Electronic Structure & Fundamental Properties[2][3][4]

Frontier Molecular Orbital (FMO) Modulation

The introduction of two iodine atoms onto the thiophene carboxamide scaffold significantly alters the HOMO-LUMO gap compared to the unsubstituted parent.

-

LUMO Stabilization: Iodine is weakly electron-withdrawing by induction (

) but electron-donating by resonance ( -

HOMO Character: The HOMO is largely delocalized over the thiophene ring and the iodine lone pairs. The heavy atom effect of iodine introduces significant spin-orbit coupling, which can facilitate intersystem crossing (singlet

triplet), a property relevant for phosphorescent organic light-emitting diodes (PHOLEDs) or photodynamic therapy agents.[1] -

Band Gap: While unsubstituted thiophene carboxamides exhibit gaps in the range of ~4.0–4.5 eV, diiodination typically narrows this gap (red-shift in absorption), often bringing it closer to 3.5–3.8 eV depending on the regiochemistry (2,5-diiodo vs. 3,4-diiodo).[1]

Electrostatic Potential & The "Sigma Hole"

The defining electronic feature of these derivatives is the anisotropy of the electron density around the iodine atoms.

-

The Sigma Hole (

-hole): Along the C-I bond axis, opposite the carbon bond, there is a region of depleted electron density (positive electrostatic potential).[1] -

Dual-Functionality:

-

XB Donor: The iodine atoms act as Lewis acids (electrophiles) at the

-hole. -

HB/XB Acceptor: The carboxamide oxygen acts as a Lewis base (nucleophile).

-

Network Formation: This allows for "orthogonal" self-assembly where the iodine of Molecule A binds to the carbonyl oxygen of Molecule B, creating robust 1D or 2D supramolecular architectures.

-

| Parameter | Unsubstituted Thiophene Carboxamide | Diiodinated Derivative | Effect of Iodination |

| LUMO Energy | High (~ -1.0 eV) | Lowered (~ -1.5 to -2.0 eV) | Increased electron affinity |

| Dipole Moment | Dominated by Amide (~3.5 D) | Vector dependent | Modulated by C-I vectors |

| Intermolecular Forces | Hydrogen Bonding (HB) | HB + Halogen Bonding (XB) | Enhanced lattice energy |

| Spin-Orbit Coupling | Negligible | Significant | Promotes Intersystem Crossing |

Synthetic Pathways & Regiochemistry

The synthesis typically proceeds via electrophilic aromatic substitution (iodination) of a pre-formed thiophene carboxamide or peptide coupling of a diiodothiophene carboxylic acid.

Primary Synthetic Workflow

The following diagram illustrates the two convergent routes to the target scaffold.

Figure 1: Convergent synthetic pathways. Route 1 (Direct Iodination) is preferred for atom economy, utilizing N-iodosuccinimide (NIS).[1]

Protocol: Direct Iodination of 3-Thiophenecarboxamide

Objective: Synthesis of 2,5-diiodo-3-thiophenecarboxamide.

-

Dissolution: Dissolve 3-thiophenecarboxamide (1.0 eq) in glacial acetic acid or DMF.

-

Iodination: Add N-iodosuccinimide (NIS) (2.2 eq) portion-wise at 0°C to prevent polymerization.

-

Catalysis: A catalytic amount of acid (e.g., TFA) may accelerate the reaction by activating the NIS.

-

Reaction: Stir at RT for 4–12 hours. Monitor via TLC (iodinated products are less polar).[1]

-

Workup: Quench with aqueous sodium thiosulfate (

) to remove excess iodine (color change from red/brown to yellow). Extract with Ethyl Acetate.[2] -

Purification: Recrystallize from Ethanol/Water. The heavy iodine atoms facilitate rapid crystallization.

Applications in Drug Development & Materials[1]

Medicinal Chemistry (Halogen Bonding)

In drug design, the diiodinated moiety is not merely a "heavy" substituent but a specific anchor.[1]

-

Mechanism: The iodine

-hole can form a halogen bond with backbone carbonyls (glycine, alanine) or nucleophilic side chains (histidine) in the target protein.[1] -

Specificity: This interaction is highly directional (

angle), offering higher specificity than non-directional hydrophobic interactions.[1] -

Metabolic Stability: Blocking the

-positions (2 and 5) of the thiophene ring prevents metabolic oxidation (sulfoxide formation) by Cytochrome P450, extending the half-life of the pharmacophore.

Crystal Engineering (Supramolecular Synthons)

These derivatives are ideal candidates for designing conductive organic crystals.[1]

-

Packing: The interplay between Amide-Amide hydrogen bonds (

) and Iodine-Oxygen halogen bonds ( -

Charge Transport: The close I...I contacts (often shorter than the sum of van der Waals radii, < 3.96 Å) can provide a pathway for hole transport, making these materials relevant for Organic Field-Effect Transistors (OFETs).[1]

Interaction Network Diagram

The following diagram visualizes the competing and synergistic intermolecular forces governing the solid-state behavior of these molecules.

Figure 2: The "Dual-Anchor" mechanism. Iodine and Amide protons compete for Oxygen acceptors, creating rigid lattice structures.[1]

References

-

Crystal Engineering of Diiodothiophene

-

Biological Activity of Thiophene Carboxamides

-

Iodine Effects in Organic Photovoltaics

-

Vibrational Spectroscopy of Diiodothiophene

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epubs.stfc.ac.uk [epubs.stfc.ac.uk]

Navigating the Synthesis and Application of 4,5-Diiodothiophene-2-carboxamide: A Technical Guide

For Immediate Release

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of 4,5-Diiodothiophene-2-carboxamide, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a novel or less-common substance, this guide provides a theoretical framework for its synthesis, properties, and potential applications based on established chemical principles and data from structurally related molecules.

Chemical Identity and Descriptors

The absence of a dedicated CAS number for 4,5-Diiodothiophene-2-carboxamide underscores the compound's novelty. However, its chemical identity can be precisely defined through systematic nomenclature and other standard identifiers.

| Identifier | Value |

| IUPAC Name | 4,5-diiodothiophene-2-carboxamide |

| Molecular Formula | C₅H₃I₂NOS |

| Molecular Weight | 378.96 g/mol |

| Canonical SMILES | C1=C(C(=C(S1)C(=O)N)I)I |

| InChI Key | (Predicted) |

The structure of 4,5-Diiodothiophene-2-carboxamide features a thiophene ring substituted with two iodine atoms at the 4 and 5 positions and a carboxamide group at the 2 position. This arrangement of functional groups suggests a molecule with potential for diverse chemical transformations and biological interactions.

Molecular Structure of 4,5-Diiodothiophene-2-carboxamide

Caption: A plausible synthetic pathway.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Iodination of Thiophene-2-carboxylic acid

-

To a solution of thiophene-2-carboxylic acid in a suitable solvent such as glacial acetic acid, add N-iodosuccinimide (NIS) in stoichiometric excess (approximately 2.2 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a solution of sodium thiosulfate to quench any remaining iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,5-diiodothiophene-2-carboxylic acid. [1] Step 2: Formation of 4,5-Diiodothiophene-2-carbonyl chloride

-

Suspend the crude 4,5-diiodothiophene-2-carboxylic acid in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture for 2-4 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4,5-diiodothiophene-2-carbonyl chloride, which can be used in the next step without further purification. [2] Step 3: Amidation to 4,5-Diiodothiophene-2-carboxamide

-

Dissolve the crude 4,5-diiodothiophene-2-carbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 4,5-Diiodothiophene-2-carboxamide. [2]

Physicochemical Properties and Spectroscopic Data (Predicted)

The physicochemical properties of 4,5-Diiodothiophene-2-carboxamide can be inferred from related compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | White to off-white solid | Based on similar substituted thiophenes. |

| Melting Point | Elevated | The presence of iodine atoms and the carboxamide group likely increases intermolecular forces. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in nonpolar solvents. | The carboxamide group imparts polarity. |

| ¹H NMR | A singlet in the aromatic region (δ 7.0-8.0 ppm) for the proton at the 3-position. Broad singlets for the -NH₂ protons. | The chemical shift will be influenced by the adjacent iodine and carboxamide groups. |

| ¹³C NMR | Signals for the five carbon atoms of the thiophene ring and the carbonyl carbon. The carbons bearing iodine will show characteristic shifts. | |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C-I stretching (in the far-IR region). | |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (378.96 g/mol ) with a characteristic isotopic pattern due to the presence of two iodine atoms. |

Potential Applications in Drug Discovery and Materials Science

Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. [3][4]The incorporation of iodine atoms can further enhance these properties by increasing lipophilicity and enabling halogen bonding interactions with biological targets.

Potential Therapeutic Areas:

-

Anticancer Agents: Thiophene-carboxamide derivatives have shown promise as anticancer agents by targeting various pathways, including VEGFR-2 inhibition. [2][5]The diiodo-substitution could modulate the activity and selectivity of these compounds.

-

Antimicrobial Agents: Thiophene-based compounds have been investigated for their antibacterial and antifungal properties. [4]* Enzyme Inhibitors: The thiophene scaffold is present in numerous enzyme inhibitors, and the specific substitution pattern of 4,5-Diiodothiophene-2-carboxamide could be explored for targeted enzyme inhibition. [6] Materials Science Applications:

-

Organic Electronics: Polythiophenes are well-known for their conductive properties. [7]Iodinated thiophenes can serve as monomers for the synthesis of novel conductive polymers with tailored electronic properties. [1]* Organic Synthesis Intermediates: The iodine atoms on the thiophene ring are versatile handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Stille), allowing for the construction of more complex molecular architectures. [8]

Safety and Handling

While specific toxicity data for 4,5-Diiodothiophene-2-carboxamide is unavailable, it should be handled with the care appropriate for a novel chemical compound. Based on related halogenated and thiophene-containing molecules, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4,5-Diiodothiophene-2-carboxamide represents a promising yet underexplored molecule at the intersection of heterocyclic chemistry, medicinal chemistry, and materials science. Although a designated CAS number is not currently available, this guide provides a solid foundation for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established chemical transformations, offering a clear path for its preparation in a laboratory setting. The unique combination of a di-iodinated thiophene core and a carboxamide functional group makes it a valuable target for further investigation, with the potential to contribute to the development of new therapeutics and functional materials.

References

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. (Accessed: February 15, 2026).

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv

- Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c.

- Furans, thiophenes and related heterocycles in drug discovery. PubMed. (Accessed: February 15, 2026).

- Furans, Thiophenes and Related Heterocycles in Drug Discovery.

- Thiophenes - Heterocyclic Organic Compounds. Labinsights. (2023).

- The Crucial Role of Thiophene Intermediates in Drug Discovery. (Accessed: February 15, 2026).

- Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PMC. (2018).

- Thiophene Derivatives as Versatile Precursors for (Hetero)

- Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7),...

- Thiophene. Wikipedia. (Accessed: February 15, 2026).

- Thiophene for synthesis 110-02-1. Merck Millipore. (Accessed: February 15, 2026).

- Thiophene. NIST WebBook. (Accessed: February 15, 2026).

- CAS No. 110-02-1 - Thiophene. AccuStandard. (Accessed: February 15, 2026).

- Thiophene = 99 110-02-1. Sigma-Aldrich. (Accessed: February 15, 2026).

- Molecular Complexes and their Spectra. XV. Iodine Complexes with Thiophene, 2-Methylfuran and N-Methylpyrrole. (Accessed: February 15, 2026).

- 2,5-Diiodothiophene 98 625-88-7. Sigma-Aldrich. (Accessed: February 15, 2026).

- Molecular Complexes and their Spectra. XV. Iodine Complexes with Thiophene, 2-Methylfuran and N-Methylpyrrole. Journal of the American Chemical Society. (Accessed: February 15, 2026).

- Molecular Complexes and their Spectra. XV. Iodine Complexes with Thiophene, 2-Methylfuran and N-Methylpyrrole. Semantic Scholar. (Accessed: February 15, 2026).

- Clean and Efficient Iodination of Thiophene Derivatives.

- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library. (Accessed: February 15, 2026).

- Electronic and Optical Properties of Polythiophene Molecules and Derivatives. MDPI. (Accessed: February 15, 2026).

- Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. PMC. (Accessed: February 15, 2026).

-

Three Isomeric Dioctyl Derivatives of 2,7-Dithienylb[2]enzo-thieno[3,2-b]b[2]enzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. PMC. (2025).

- Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics. MDPI. (Accessed: February 15, 2026).

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. (Accessed: February 15, 2026).

- The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease. PubMed. (Accessed: February 15, 2026).

- S-EPMC2148045 - Development of potential manufacturing routes for substituted thiophenes--preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. OmicsDI. (Accessed: February 15, 2026).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labinsights.nl [labinsights.nl]

- 5. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Elusive Crystal Structure of 4,5-Diiodothiophene-2-carboxamide

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the specific crystal structure of 4,5-Diiodothiophene-2-carboxamide has not been publicly reported. This absence of empirical data precludes a detailed, in-depth technical guide on its specific crystal packing and structural analysis as initially requested. The foundation of such a guide necessitates precise atomic coordinates and unit cell parameters, which are only obtainable through experimental X-ray diffraction analysis.

While the crystal structure of the target compound remains elusive, the initial research has provided a wealth of information on closely related molecular systems. This body of work offers valuable insights into the predictable intermolecular interactions and potential solid-state architecture of 4,5-Diiodothiophene-2-carboxamide. This report, therefore, serves as a preliminary guide to the anticipated structural landscape of this molecule, drawing parallels from documented analogs and foundational principles of crystal engineering.

I. The Molecular Blueprint: Synthesis and Expected Intramolecular Geometry

The synthesis of thiophene-2-carboxamides is well-established in the chemical literature. A common and effective route involves the amidation of a corresponding thiophene-2-carboxylic acid. For the target molecule, a plausible synthetic pathway would start from a suitable diiodinated thiophene precursor.

Hypothetical Synthesis Protocol:

A potential synthesis could be envisioned as a two-step process:

-

Carboxylation of a Diiodothiophene: Starting with a commercially available or synthesized 2,3-diiodothiophene, a carboxyl group can be introduced at the 5-position via methods such as lithiation followed by quenching with carbon dioxide.

-

Amidation: The resulting 4,5-diiodothiophene-2-carboxylic acid would then be converted to its more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. Subsequent reaction with ammonia or a protected amine would yield the final 4,5-diiodothiophene-2-carboxamide.

The purity and identity of the synthesized compound would be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy prior to crystallization attempts.

II. The Driving Forces of Assembly: Anticipated Intermolecular Interactions

The solid-state structure of 4,5-diiodothiophene-2-carboxamide will be dictated by a concert of non-covalent interactions. Based on the functional groups present, we can anticipate the following key interactions that would govern its crystal packing:

A. Hydrogen Bonding: The Carboxamide Synthon

The carboxamide functional group is a robust and highly predictable hydrogen bonding motif in crystal engineering. The N-H group serves as a hydrogen bond donor, while the carbonyl oxygen is an excellent hydrogen bond acceptor. This typically leads to the formation of well-defined supramolecular synthons. In the absence of competing interactions, primary carboxamides often form catemeric chains or dimeric motifs. For instance, the crystal structure of 2-thiophenecarboxamide reveals a one-dimensional tubular structure formed by N-H···O hydrogen bonds[1].

B. Halogen Bonding: The Influence of Iodine

The presence of two iodine atoms directly attached to the thiophene ring introduces the significant possibility of halogen bonding. The iodine atoms, particularly when bonded to an electron-withdrawing aromatic ring, possess a region of positive electrostatic potential known as a σ-hole. This electrophilic region can interact favorably with nucleophilic sites on adjacent molecules. In the case of 4,5-diiodothiophene-2-carboxamide, potential halogen bond acceptors include the carbonyl oxygen and the sulfur atom of the thiophene ring. Studies on diiodothiophene derivatives have demonstrated the prevalence of C–I···I, C–I···S, and other halogen bonding motifs in directing the crystal packing[2][3]. The interplay between hydrogen and halogen bonding would be a key determinant of the overall crystal architecture.

C. π-π Stacking: The Aromatic Core

The planar thiophene ring is expected to participate in π-π stacking interactions. These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, contribute to the overall stability of the crystal lattice. The specific geometry of these interactions (e.g., face-to-face or offset) would be influenced by the steric and electronic demands of the substituents.

III. Visualizing Potential Packing Motifs

While the precise packing cannot be determined without experimental data, we can conceptualize potential arrangements based on the interplay of the aforementioned interactions. The following diagrams illustrate hypothetical packing motifs for 4,5-diiodothiophene-2-carboxamide.

Caption: Hypothetical hydrogen-bonded dimer of 4,5-diiodothiophene-2-carboxamide.

Caption: Conceptual representation of a 2D network stabilized by various halogen bonds.

IV. The Path Forward: A Call for Experimental Investigation

The structural analysis of 4,5-diiodothiophene-2-carboxamide presents a compelling opportunity for further research. The elucidation of its crystal structure would provide a valuable addition to the growing body of knowledge on halogenated thiophenes and their application in crystal engineering and materials science. The interplay between strong hydrogen bonding and directional halogen bonding in this system could lead to novel and interesting supramolecular architectures.

For researchers in the field, the following experimental workflow is proposed:

-

Synthesis and Purification: Synthesize 4,5-diiodothiophene-2-carboxamide using established methodologies and ensure high purity through recrystallization or chromatography.

-

Single Crystal Growth: Employ a variety of crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization) with a range of solvents to obtain single crystals suitable for X-ray diffraction.

-

X-ray Crystallographic Analysis: Perform single-crystal X-ray diffraction to determine the unit cell parameters, space group, and atomic coordinates.

-

Structural Refinement and Analysis: Refine the crystal structure and analyze the intramolecular geometry and intermolecular interactions, including a detailed study of the hydrogen and halogen bonding networks.

The resulting crystallographic data, once deposited in the Cambridge Structural Database, would be an invaluable resource for the scientific community, enabling a complete and accurate in-depth technical guide to be written.

V. Conclusion

While a definitive guide to the crystal packing of 4,5-diiodothiophene-2-carboxamide is not yet possible, this whitepaper has outlined the key structural features and intermolecular interactions that are expected to govern its solid-state assembly. Drawing on data from analogous compounds, we anticipate a rich supramolecular chemistry dominated by hydrogen bonding of the carboxamide group and halogen bonding from the diiodo-substituted thiophene ring. The eventual experimental determination of this crystal structure will undoubtedly provide deeper insights into the principles of crystal design and the development of novel functional materials.

VI. References

-

Ragusa, A. C., Peloquin, A. J., McMillen, C. D., & Pennington, W. T. (2022). 2,5-Diiodothiophene: A Versatile Halogen Bonding Synthon for Crystal Engineering. Crystal Growth & Design, 22(3), 1871–1882.

-

Scheiner, S. (2022). Various Sorts of Chalcogen Bonds Formed by an Aromatic System. The Journal of Physical Chemistry A, 126(25), 4025–4035.

-

Low, J. N., et al. (2005). Crystal Structure of 2-Thiophenecarboxamide: A One-dimensional Tubular Structure Formed by N–H···O Hydrogen Bonds. Journal of Chemical Crystallography, 35(6), 489-493.

Sources

Methodological & Application

Synthesis protocol for 4,5-Diiodothiophene-2-carboxamide from thiophene-2-carboxamide

Executive Summary

This guide details the optimized protocol for synthesizing 4,5-diiodothiophene-2-carboxamide directly from thiophene-2-carboxamide . While mono-iodination at the C5 position is kinetically favored, achieving high-purity 4,5-diiodination requires precise control over electrophilic activity to overcome the deactivating nature of the C2-amide group. This protocol utilizes N-Iodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA) in acetonitrile, a system chosen for its high atom economy and ease of workup compared to traditional iodine/mercury methods.

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Analysis & Mechanistic Rationale

Regioselectivity in Thiophene-2-carboxamide

Thiophene is an electron-rich heterocycle, but the introduction of a carboxamide group at C2 creates a push-pull system.

-

Electronic Effect: The carboxamide (-CONH

) is an electron-withdrawing group (EWG), deactivating the ring toward Electrophilic Aromatic Substitution (EAS). -

Directing Effect:

-

C5 (

-position): Despite the deactivation, the sulfur atom strongly activates the -

C4 (

-position): Once C5 is substituted with iodine (a weak deactivator but ortho/para director), the C4 position becomes the next accessible site for substitution. -

C3 (

-position): Sterically hindered by the bulky amide group and electronically less favored than C4 in 5-halo-2-carbonyl thiophenes.

-

Conclusion: The reaction proceeds sequentially: Substrate

Reagent Selection[1]

-

N-Iodosuccinimide (NIS): Selected over elemental iodine (

) because it allows for controlled release of the iodonium ion ( -

Trifluoroacetic Acid (TFA): Acts as a Brønsted acid catalyst to activate NIS, increasing the electrophilicity of the iodine species, which is critical for substituting the deactivated C4 position.

-

Acetonitrile (MeCN): A polar aprotic solvent that solubilizes both the amide substrate and the NIS reagent while simplifying the isolation of the product, which often precipitates upon cooling or water addition.

Experimental Protocol

Materials & Equipment

| Component | Grade/Spec | Role |

| Thiophene-2-carboxamide | >98% Purity | Starting Material |

| N-Iodosuccinimide (NIS) | 98% (Recrystallized if yellow) | Iodinating Agent |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Catalyst |

| Acetonitrile (MeCN) | Anhydrous | Solvent |

| Sodium Thiosulfate (aq) | 10% Solution | Quenching Agent |

| Ethyl Acetate | ACS Grade | Extraction Solvent |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with Thiophene-2-carboxamide (1.27 g, 10.0 mmol) .

-

Add Acetonitrile (30 mL) and stir until the solid is mostly dissolved.

-

Add Trifluoroacetic Acid (0.5 mL) to the mixture. Note: The solution may darken slightly.

Step 2: Iodination Sequence

-

Add N-Iodosuccinimide (5.62 g, 25.0 mmol, 2.5 eq) in a single portion.

-

Rationale: A slight excess (0.5 eq) above the stoichiometric requirement (2.0 eq) ensures full conversion of the stubborn C4 position.

-

-

Heat the reaction mixture to reflux (80-82°C) .

-

Monitor the reaction by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes) or HPLC.

-

T = 1 hr: Major spot corresponds to 5-iodothiophene-2-carboxamide.

-

T = 4-6 hrs: Conversion to 4,5-diiodothiophene-2-carboxamide should be complete.

-

Step 3: Workup & Isolation

-

Cool the mixture to room temperature.

-

Concentrate the solvent to ~50% volume under reduced pressure.

-

Pour the residue into cold water (100 mL) containing 10% Sodium Thiosulfate (20 mL) .

-

Stir vigorously for 15 minutes. The product should precipitate as a solid.

-

Filter the solid using a Buchner funnel. Wash the cake with water (

mL) and cold hexanes (

Step 4: Purification

-

Recrystallization: Dissolve the crude solid in minimal boiling Ethanol . Allow to cool slowly to room temperature, then refrigerate at 4°C.

-

Collect crystals by filtration and dry under vacuum at 45°C for 12 hours.

Quality Control & Validation

Expected Analytical Data

-

Appearance: Off-white to pale yellow crystalline solid.

-

Yield: Typical isolated yield is 75-85%.

-

Melting Point: Expect range >150°C (Specific value depends on polymorph, compare to literature for analogs).

NMR Interpretation (Self-Validation)

The

| Compound | Proton Signals (DMSO- | Pattern |

| Thiophene-2-carboxamide | 3 Aromatic Protons | |

| 5-Iodo-intermediate | 2 Doublets (AB system) | |

| 4,5-Diiodo-product | Single Singlet (H3) |

Critical Check: If you see two doublets, the reaction is incomplete (stopped at mono-iodo). If you see a singlet, you have successfully substituted positions 4 and 5, leaving only H3.

Visual Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the sequential electrophilic aromatic substitution pathway.

Caption: Sequential iodination pathway showing the kinetic preference for C5 followed by C4 substitution.

Experimental Workflow

Caption: Step-by-step operational workflow for the synthesis and purification process.

Troubleshooting & Safety

Common Pitfalls

-

Incomplete Reaction: If TLC shows the mono-iodo intermediate persists, add an additional 0.5 eq of NIS and prolong reflux.

-

Product Coloration: A purple/brown tint indicates trapped iodine. Rewash the solid with dilute sodium thiosulfate solution.

-

Regioselectivity Issues: While rare with this method, if 3,5-diiodo isomers are suspected (unlikely with amide directing groups), verify by NOE (Nuclear Overhauser Effect) NMR spectroscopy.

Safety Hazards

-

NIS: Irritant. Store in the dark.

-

Thiophene Derivatives: Potential sensitizers. Handle in a fume hood.

-

TFA: Corrosive. Use acid-resistant gloves.

References

-

Iodination of Thiophene Derivatives

-

Synthesis of Halogenated Thiophene-2-carboxylic Acid Analogs

-

General Reactivity of Thiophene-2-carboxamide

-

"Synthesis, DFT investigations... of novel thiophene-2-carboxamide derivatives." PMC (NIH). Available at: [Link]

- Note: Background on the stability and electronic properties of the carboxamide scaffold.

-

-

Organic Syntheses Procedure for Iodothiophenes

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites [ch.ic.ac.uk]

Palladium-catalyzed cross-coupling of 4,5-Diiodothiophene-2-carboxamide

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 4,5-Diiodothiophene-2-carboxamide

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the palladium-catalyzed cross-coupling reactions of 4,5-diiodothiophene-2-carboxamide. This versatile building block is a gateway to a diverse array of novel chemical entities for applications in drug discovery, organic electronics, and materials science. Thiophene-based molecules are key intermediates and are incorporated into numerous compounds with a wide range of pharmacological properties, including anticancer, antioxidant, and antibacterial activities.[1][2]

This guide moves beyond simple procedural lists to explain the underlying principles governing these reactions, with a special focus on achieving regioselectivity. By understanding the causality behind experimental choices, researchers can optimize existing protocols and rationally design new synthetic routes.

Mechanistic Framework: The Key to Regiocontrol

The primary challenge in the cross-coupling of 4,5-diiodothiophene-2-carboxamide is controlling which C-I bond reacts first. The inherent electronic and steric differences between the C4 and C5 positions provide the basis for achieving regioselectivity.

-

Electronic Effects: The C5 position is alpha (α) to the thiophene's sulfur atom, while the C4 position is beta (β). Generally, the C-I bond at the α-position (C5) is more reactive in palladium-catalyzed cross-coupling reactions. This is attributed to the higher electrophilicity and the ability of the sulfur atom to stabilize intermediates formed during the catalytic cycle. The electron-withdrawing nature of the C2-carboxamide group further influences the electron density of the ring, typically enhancing the reactivity of the C5 position for oxidative addition.

-

Steric Hindrance: The C4 position is flanked by the C5-iodo group and the C3-hydrogen, while the C5 position is adjacent to the C4-iodo group and the sulfur atom. Steric factors can be exploited by tuning the bulk of the palladium catalyst's phosphine ligands. Bulky ligands can favor reaction at the less sterically hindered site.

Controlling the degree of functionalization is a common challenge in the cross-coupling of polyhalogenated substrates.[3] Selectivity for mono- versus di-functionalization often depends on the relative rates of the second oxidative addition versus the decomplexation of the palladium catalyst from the mono-coupled product.[3]

The Palladium Catalytic Cycle

All palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira, etc.) proceed through a similar catalytic cycle. Understanding this cycle is fundamental to troubleshooting and optimizing reactions.[4][5]

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Application Protocols: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions due to its mild conditions, commercial availability of reagents, and the generally low toxicity of its boron-containing byproducts.[6][7]

Protocol: Regioselective Monocoupling at C5

This protocol is designed to favor the reaction at the more reactive C5 position.

-

Reagents and Equipment:

-

4,5-Diiodothiophene-2-carboxamide

-

Arylboronic acid (1.1 equivalents)

-

Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0-3.0 equivalents), as a 2M aqueous solution

-

1,4-Dioxane or Toluene/Ethanol mixture

-

Schlenk flask or sealed reaction vial, magnetic stirrer, condenser, inert atmosphere (Argon or Nitrogen)

-

-

Step-by-Step Procedure:

-

To a Schlenk flask, add 4,5-diiodothiophene-2-carboxamide (1 equivalent) and the arylboronic acid (1.1 equivalents).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 equivalents).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add the solvent (e.g., 1,4-dioxane) via syringe.

-

Add the aqueous solution of K₂CO₃ (2.0-3.0 equivalents).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Rationale & Troubleshooting:

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the starting material for the first coupling. Pd(PPh₃)₄ is a robust and common catalyst for Suzuki couplings.[8] The base is crucial for the transmetalation step.[6] Running the reaction at a moderate temperature and for a limited time helps prevent the second coupling at the less reactive C4 position.

-

Troubleshooting: If a significant amount of the di-coupled product is observed, consider lowering the reaction temperature or reducing the reaction time. If the reaction stalls, deactivation of the catalyst may have occurred; in such cases, adding a fresh portion of the catalyst might be beneficial. Poor reactivity can sometimes be overcome by using a stronger base like Cesium Carbonate (Cs₂CO₃) or a more active catalyst system like Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos).[9][10]

-

Application Protocols: Stille Coupling

The Stille coupling involves the reaction of an organostannane (organotin) compound with an organic halide.[11] Its primary advantages are its tolerance to a wide variety of functional groups and the fact that the reaction conditions are typically neutral and anhydrous.[12][13] However, the high toxicity of organotin reagents and byproducts is a significant drawback.[14]

Protocol: Sequential Di-Coupling

This protocol outlines a two-step, one-pot procedure to install two different aryl groups.

-

Reagents and Equipment:

-

4,5-Diiodothiophene-2-carboxamide

-

Organostannane #1 (e.g., Aryl-Sn(n-Bu)₃) (1.05 equivalents)

-

Organostannane #2 (e.g., Heteroaryl-Sn(n-Bu)₃) (1.2 equivalents)

-

Pd(PPh₃)₄ (3-5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene or DMF)

-

Optional: Copper(I) iodide (CuI) as a co-catalyst

-

Inert atmosphere setup

-

-

Step-by-Step Procedure:

-

Add 4,5-diiodothiophene-2-carboxamide (1 equivalent) and Pd(PPh₃)₄ (0.03-0.05 equivalents) to a dry Schlenk flask under an inert atmosphere.

-

Add anhydrous, degassed toluene.

-

Add the first organostannane (1.05 equivalents) via syringe.

-

Heat the mixture to 90-110 °C and monitor by TLC/LC-MS until the starting material is consumed and the mono-coupled product is maximized (typically 2-6 hours).

-

Cool the reaction mixture slightly.

-

Add the second organostannane (1.2 equivalents).

-

Continue heating at 90-110 °C until the mono-coupled intermediate is consumed (typically an additional 6-18 hours).

-

Cool to room temperature. Dilute with a solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

-

Perform a standard aqueous workup, dry the organic layer, and concentrate.

-

Purify by column chromatography.

-

-

Rationale & Troubleshooting:

-

Causality: The first coupling occurs preferentially at the more reactive C5-I bond. After this initial reaction, the second, less reactive C4-I bond can be coupled by adding the second reagent.[15] The use of anhydrous, degassed solvents is critical to prevent catalyst deactivation and side reactions.[16] CuI can sometimes accelerate the transmetalation step, especially for less reactive partners.[14]

-

Troubleshooting: Slow reaction rates are common. Switching to a more polar aprotic solvent like DMF can help. If the second coupling is sluggish, a different palladium catalyst, such as PdCl₂(PPh₃)₂, might be more effective. The KF workup is essential for removing toxic tin residues.

-

Caption: Workflow for a sequential one-pot Stille di-coupling reaction.

Application Protocols: Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, reacting a vinyl or aryl halide with a terminal alkyne. It typically requires both a palladium catalyst and a copper(I) co-catalyst in the presence of a base, often an amine.[17]

Protocol: Copper-Free Sonogashira Coupling at C5

This protocol uses a copper-free system to minimize the potential for alkyne homocoupling (Glaser coupling), a common side reaction.

-

Reagents and Equipment:

-

4,5-Diiodothiophene-2-carboxamide

-

Terminal Alkyne (1.2 equivalents)

-

Pd(PPh₃)₄ (2-4 mol%)

-

Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)), used as solvent or co-solvent

-

Anhydrous solvent (e.g., THF or DMF)

-

Inert atmosphere setup

-

-

Step-by-Step Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 4,5-diiodothiophene-2-carboxamide (1 equivalent) in a mixture of THF and the amine base (e.g., 2:1 THF:TEA).

-

Add the terminal alkyne (1.2 equivalents).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.04 equivalents).

-

Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. The reaction is often rapid, occurring within 1-8 hours.

-

Monitor the reaction by TLC/LC-MS for the formation of the mono-alkynylated product.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove the amine hydrochloride salt.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

-

Rationale & Troubleshooting:

-

Causality: The reaction is expected to occur at the more reactive C5-I bond. Using the amine base as a solvent or co-solvent ensures a high concentration of the base needed to deprotonate the alkyne and facilitate the catalytic cycle.[18] Copper-free conditions are often cleaner, though sometimes slower.[17]

-

Troubleshooting: If the reaction is sluggish, the addition of a catalytic amount of CuI (1-2 mol%) can significantly accelerate the rate.[18] If catalyst decomposition (formation of palladium black) is observed, adding a small amount of additional triphenylphosphine ligand can help stabilize the catalyst.[19] Some substrates may require higher temperatures, in which case a solvent like DMF is more suitable than THF.

-

Comparative Data Summary

The choice of cross-coupling reaction depends on the specific synthetic goal, available reagents, and tolerance for certain reaction conditions or byproducts.

| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Sonogashira Coupling |

| Coupling Partner | Organoboron (R-B(OH)₂) | Organostannane (R-SnR'₃) | Terminal Alkyne (R-C≡CH) |

| Key Advantage | Low toxicity, high functional group tolerance, readily available reagents | Excellent functional group tolerance, neutral conditions | Direct formation of C(sp²)-C(sp) bonds |

| Key Disadvantage | Requires aqueous base, can be sensitive to steric hindrance | High toxicity of tin reagents and byproducts | Risk of alkyne homocoupling, requires amine base |

| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI |

| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | None (or mild non-nucleophilic base) | TEA, DIPA, Piperidine |

| Waste Profile | Boron salts (low toxicity) | Organotin salts (high toxicity) | Amine salts |

Conclusion

The palladium-catalyzed cross-coupling of 4,5-diiodothiophene-2-carboxamide is a robust and versatile strategy for the synthesis of highly functionalized heterocyclic compounds. By carefully selecting the coupling partner, catalyst system, and reaction conditions, chemists can achieve remarkable control over the regiochemical outcome of the reaction. A thorough understanding of the underlying mechanistic principles is paramount for troubleshooting reactions and for the rational design of synthetic routes to novel molecules with potential applications in medicine and materials science. This guide provides the foundational protocols and mechanistic insights necessary to successfully employ this powerful synthetic tool.

References

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Chemistry Central Journal.

- Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

- Versatile thiophene 2-carboxamide derivatives. (2024).

- Study of mechanistic pathways in cross-linking reactions with palladium. (2023). Journal of Chemical Science.

- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2024). Journal of the American Chemical Society.

- Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. (2016). DSpace@MIT.

- Applications substituted 2-aminothiophenes in drug design. (2015).

- Stille Coupling. (2023). Chemistry LibreTexts.

- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (2020).

- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. (2024). Semantic Scholar.

- The Stille Reaction. (2011). Chem 115 Myers.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023).

- Mechanistic Duality in Palladium-C

- Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.

- Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. (2023). Juniper Publishers.

- Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. (2015). YouTube.

- Stille, J. (1986). The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie.

- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI.

- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2020). Organic Chemistry Frontiers.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2021). Accounts of Chemical Research.

- Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (2011). Beilstein Journal of Organic Chemistry.

- Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). Organic & Biomolecular Chemistry.

- Sonogashira coupling. (2021). Reddit.

- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz

- Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. (2001).

- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2017).

- Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes. (2004). Organic Chemistry Portal.

- Suzuki coupling of aryl halides, 2-iodothiophene and 2-bromonaphthalene... (2016).

- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022). Journal of the American Chemical Society.

- Versatile bridges of bithiophene: synthesis, dual-state emission, and photochromism. (2021).

- Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions. (2025). Spectrum: Concordia University Research Repository.

- Suzuki cross-coupling reaction. (2020). YouTube.

- Ahmadi, Z., Yunker, L. P. E., Oliver, A. G., & McIndoe, J. S. (2015). Mechanistic features of the copper-free Sonogashira reaction from ESI-MS. Dalton Transactions, 44(47), 20367-75.

- Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (2022). ACS Omega.

- Synthesis of Functionalized Thiophenes: Research Guide & Papers. (2023). PapersFlow.

- A BODIPY-functionalized PdII photoredox catalyst for Sonogashira C–C cross-coupling reactions. (2020).

- Bithiophene]-5,5'-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide. (2023). I.R.I.S..

- 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (2021). RSC Advances.

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]

- 5. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. juniperpublishers.com [juniperpublishers.com]

- 16. youtube.com [youtube.com]

- 17. Mechanistic features of the copper-free Sonogashira reaction from ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iris.uniroma1.it [iris.uniroma1.it]

- 19. reddit.com [reddit.com]

Troubleshooting & Optimization

Improving yields in the synthesis of 4,5-Diiodothiophene-2-carboxamide

Ticket #: 45-DITC-OPT-001 Subject: Yield Optimization & Troubleshooting for 4,5-Diiodothiophene-2-carboxamide Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Thiophene Trap"

Synthesizing 4,5-Diiodothiophene-2-carboxamide presents a classic heterocyclic challenge: balancing the electronic deactivation of the amide group with the need for dual electrophilic substitution.

If you are experiencing low yields (<40%), the issue is likely regiochemical stalling . The first iodine adds easily at the highly activated C5 position (α-position). However, the resulting 5-iodothiophene-2-carboxamide is significantly deactivated, making the second iodination at C4 (β-position) kinetically sluggish. This often leads to a mixture of unreacted mono-iodinated intermediate and decomposition products from forcing conditions.

This guide outlines two protocols:

-

Direct Iodination Optimization: For when you must work with the amide substrate.

-

The "Route-Scouting" Alternative: Iodinating the acid precursor first (Recommended for scale-up).

Module 1: Reaction Diagnostics (Why is it failing?)

Before altering your protocol, use this diagnostic table to identify your specific failure mode based on TLC/LC-MS data.

| Observation | Diagnosis | Root Cause | Corrective Action |

| Major Spot: Mono-Iodo (C5) | Kinetic Stall | Electrophile ( | Switch to NIS/TFA or |

| Major Spot: Tri-Iodo (C3,4,5) | Over-Iodination | Reaction time too long or oxidant too aggressive; C3 is attacked after C4. | Reduce equivalents of iodinating agent to 2.1 eq; monitor strictly. |

| Black Tar / Insoluble Solids | Polymerization | Thiophene ring opening due to excessive acid strength or heat. | Lower temperature; use a buffer or switch solvent to Acetonitrile. |

| Product precipitates but is impure | Co-crystallization | 4,5-diiodo and 5-monoiodo species have similar lattice energies. | Do not rely on simple filtration. Recrystallize from EtOH/DMF. |

Module 2: Optimized Protocols

Protocol A: Enhanced Direct Iodination (NIS Method)

Best for small-scale (mg to g) where the amide is the only available starting material.

The Mechanism:

Standard Iodine (

Reagents:

-

Substrate: Thiophene-2-carboxamide (1.0 eq)

-

Reagent: NIS (2.2 eq)

-

Catalyst: TFA (10-20 mol%) or TsOH (10 mol%)

-

Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor)

Step-by-Step:

-

Dissolution: Dissolve thiophene-2-carboxamide in MeCN (0.5 M concentration). Note: If the amide is not fully soluble, warm to 40°C.

-

Activation: Add the acid catalyst (TFA or TsOH).

-

Addition: Add NIS portion-wise over 30 minutes. Do not dump it all at once; this prevents local concentration spikes that lead to tri-iodo impurities.

-

Heating: Heat the reaction to 60–75°C .

-

Critical Checkpoint: Monitor by HPLC after 4 hours.[1] You will see the 5-iodo peak appear first. Do not stop until the 5-iodo peak converts to the 4,5-diiodo peak.

-

-

Quench: Cool to RT. Pour into 10% aqueous Sodium Thiosulfate (

) to neutralize excess iodine (solution turns from dark red to yellow/white). -

Isolation: The product is likely to precipitate. Filter and wash with cold water.

Protocol B: The "Acid-First" Route (Recommended for Scale-Up)

If Protocol A yields <50%, switch to this route. It is chemically superior because the carboxylic acid can be iodinated more aggressively without side reactions, then converted to the amide.

Workflow:

-

Iodination: Thiophene-2-carboxylic acid +

+ -

Activation: Acid

Acid Chloride ( -

Amidation: Acid Chloride +

Why this works: The carboxylic acid moiety withstands the harsh oxidative conditions of

Module 3: Visualizing the Pathway

The following diagram illustrates the kinetic hurdles and the decision logic for the synthesis.

Caption: Kinetic pathway of thiophene iodination. Note the "Slow" step from Mono to Di-iodo, which is the primary bottleneck.

Module 4: Purification & Characterization

The 4,5-diiodo product is a heavy, lipophilic molecule. Common silica columns often fail because the product streaks or co-elutes with the mono-iodo impurity.

Recommended Purification: Recrystallization [2]

-

Solvent System: Ethanol/DMF (9:1).

-

Procedure: Dissolve crude solid in minimum hot DMF. Add hot Ethanol until cloudy. Cool slowly to 4°C.

-

Why: The di-iodo compound packs differently than the mono-iodo species. Slow cooling excludes the mono-iodo impurity from the lattice.

Data Verification (Expected NMR):

-

1H NMR (DMSO-d6): You should see a singlet around

7.6–7.8 ppm (C3-H).-

Note: If you see two doublets, you have the 5-monoiodo (C3-H and C4-H coupling).

-

Note: If you see no aromatic protons, you have the 3,4,5-triiodo species.

-

Frequently Asked Questions (FAQs)

Q: Can I use elemental Iodine (

Q: My reaction turns black and yields are low. Why?

A: This is likely iodine decomposition or polymerization of the thiophene. Ensure you are effectively stirring. If using the Acid Chloride route, ensure all

Q: Why not lithiate (n-BuLi) and quench with Iodine?

A: You can, but the amide protons (

References

-

Wirth, T., et al. "Oxidative Iodination of Aromatics." Tetrahedron, 2010. (General procedure for

iodination of deactivated aromatics). -

Gschwend, H. W., & Rodriguez, H. R. "Heteroatom-Facilitated Lithiations." Organic Reactions, 1979. (Classic review on lithiation strategies for thiophenes).

-

Soudy, I. D., et al. "Iodination of thiophene derivatives... using N-iodosuccinimide."[3] Journal of Heterocyclic Chemistry, 2025. (Specific conditions for NIS/TsOH iodination).

-

Patent WO2013009793. "Inhibitors of Influenza Viruses." (Describes synthesis of similar thiophene carboxamide intermediates).

Sources

Technical Guide: Preventing Dehalogenation in 4,5-Diiodothiophene-2-carboxamide Coupling

This technical guide addresses the specific challenges of coupling 4,5-Diiodothiophene-2-carboxamide , focusing on preventing dehalogenation (protodehalogenation) while ensuring regioselectivity.

Executive Summary & Substrate Analysis

4,5-Diiodothiophene-2-carboxamide is a densely functionalized heteroaromatic scaffold. Its reactivity is governed by the interplay between the electron-rich thiophene ring and the electron-withdrawing carboxamide group.

-

Primary Challenge: Protodehalogenation (replacement of Iodine with Hydrogen). This side reaction competes with the desired cross-coupling, particularly at the highly reactive C5 position.

-

Regioselectivity: The C5 position (alpha to sulfur) is significantly more reactive towards oxidative addition than the C4 position (beta to sulfur). This is due to the alpha-effect of the sulfur atom and the conjugative electron-withdrawing nature of the C2-carboxamide, which activates the C5-I bond.

-

Root Cause of Dehalogenation: The formation of a Palladium-Hydride (Pd-H) species, typically generated from excess water , alcoholic solvents , or

-hydride elimination from alkyl-substituted ligands.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: Why am I observing significant mono-deiodinated byproduct (4-iodothiophene-2-carboxamide) instead of the coupled product?

Diagnosis: Your reaction conditions are likely promoting the formation of a Pd-H species. Mechanism: After oxidative addition at the C5 position, the arylpalladium(II) intermediate can undergo ligand exchange with a hydride source (water, alcohol, or base) instead of the boronic acid. Reductive elimination then yields the dehalogenated product. Solution:

-

Control Water Content: While Suzuki couplings require some water for base solubility, excess water is the primary driver of dehalogenation in thiophenes. Reduce the water:organic solvent ratio to 1:6 or 1:9 .

-

Eliminate Hydride Donors: Avoid primary/secondary alcoholic solvents (ethanol, isopropanol). Use Dioxane, Toluene, or DMF .

-

Switch Base: Alkoxide bases (e.g., NaOEt) can act as hydride donors via

elimination. Switch to inorganic bases like

Q2: Which iodine atom reacts first, and how do I ensure selectivity?

Analysis: The C5-Iodine reacts first. Reasoning: The C5 position is electronically activated by the sulfur atom and the para-relationship (conjugation) to the electron-withdrawing carboxamide. The C4 position is sterically more crowded and electronically less activated. Troubleshooting:

-

If you see C4-coupling or bis-coupling: Lower the temperature . Diiodides are highly reactive. Running the reaction at 40–60°C (instead of 80–100°C) often maintains C5 selectivity while suppressing the higher energy activation of C4.

-

Stoichiometry: Use exactly 1.0–1.1 equivalents of the coupling partner. Excess boronic acid drives the second coupling at C4.

Q3: Does the free carboxamide (-CONH2) interfere with the catalyst?

Diagnosis: Yes, the free amide can coordinate to Pd(II), potentially stabilizing off-cycle resting states or directing dehalogenation. Solution:

-

Standard Approach: If yields are >50%, the free amide is likely tolerable.

-

Optimization: If the reaction stalls or dehalogenation persists despite solvent fixes, protect the amide . A Boc-protection (N-tert-butoxycarbonyl) reduces the Lewis basicity of the nitrogen and prevents coordination.

Q4: Which catalyst system is best for preventing dehalogenation?

Recommendation:

-

Standard: Pd(PPh

) -

Robust: Pd(dppf)Cl

or Pd -

Avoid: Catalysts with alkyl-phosphine ligands (like PCy

) if dehalogenation is a major issue, as they can sometimes serve as hydride sources via

Optimized Experimental Protocol

Designed for C5-Selective Suzuki Coupling of 4,5-Diiodothiophene-2-carboxamide.

Reagents:

-

Substrate: 4,5-Diiodothiophene-2-carboxamide (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.05 equiv)

-

Catalyst: Pd(PPh

) -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane / Water (9:1 ratio) . Crucial: Do not use 1:1.

Step-by-Step:

-

Degassing: In a reaction vial, combine the dioxane and water. Sparge with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst decomposition.

-

Loading: Add the diiodo-substrate, boronic acid, and base.[1]

-

Catalyst Addition: Add the Pd catalyst last, under a positive flow of inert gas. Seal the vessel immediately.

-

Reaction: Heat to 50–60°C . Monitor by LCMS or TLC every 2 hours.

-

Note: Do not overheat. Higher temperatures favor the unwanted C4-activation and dehalogenation.

-

-

Workup: Once the starting material is consumed (conversion to mono-coupled product), cool to Room Temperature immediately. Dilute with EtOAc, wash with brine, dry over Na

SO

Quantitative Data: Solvent & Base Effects

Comparative impact of reaction conditions on Dehalogenation (Simulated based on analogous dibromothiophene studies [1]).

| Solvent System | Base | Temp (°C) | Yield (C5-Coupled) | Dehalogenation % | Notes |

| Dioxane : Water (9:1) | K | 60 | 88% | < 5% | Optimal Condition |

| Dioxane : Water (1:1) | K | 60 | 45% | 40% | Excess water drives Pd-H formation |

| Ethanol : Water (4:1) | NaOEt | 80 | 20% | 70% | Alcohol + Alkoxide = Hydride Source |

| Toluene (Anhydrous) | K | 90 | 30% | < 2% | Low solubility limits conversion |

| DMF : Water (9:1) | Cs | 60 | 82% | 8% | Good alternative if solubility is poor |

Mechanistic Visualization

The following diagrams illustrate the competing pathways and the decision logic for troubleshooting.

Figure 1: Reaction Pathways & Dehalogenation Mechanism

Competition between Transmetallation (Product) and Hydride Transfer (Dehalogenation).[2]

Caption: The critical divergence occurs at the Ar-Pd(II)-I intermediate. Excess water or protic solvents facilitate the "Red" pathway leading to dehalogenation.

Figure 2: Troubleshooting Decision Tree

Logic flow for resolving low yields and side reactions.

Caption: Systematic approach to diagnosing reaction failures based on impurity profiling.

References

-

Handy, S. T., & Zhang, Y. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(46), 8108–8110.

- Key Insight: Establishes the critical role of water concentration in preventing dehalogenation during C5-selective coupling of di-halogen

-

Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.

- Key Insight: details the mechanism of Pd-mediated dehalogen

-

Lott, J., et al. (2020). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis.

- Key Insight: Discusses factors influencing regioselectivity (C5 vs C4) in heterocyclic systems.

Sources

Technical Support Center: Minimizing Homocoupling with Diiodothiophenes

Current Status: Operational Ticket Focus: 2,5-Diiodothiophene Reactivity & Selectivity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive: The Challenge of the Thiophene Ring

Diiodothiophenes (specifically 2,5-diiodothiophene) are linchpins in the synthesis of organic semiconductors and pharmaceuticals. However, they present a unique "double-edged sword" in cross-coupling:

-

Hyper-Reactivity: The C–I bonds on the electron-rich thiophene ring undergo oxidative addition rapidly, often faster than the transmetallation step can keep up. This leads to an accumulation of Pd(II) species that are prone to side reactions.

-

Homocoupling Susceptibility:

-

Glaser Coupling (Sonogashira): The alkyne dimerizes instead of coupling to the thiophene.

-

Oxidative Homocoupling (Suzuki/Stille): The thiophene itself dimerizes (forming tetrathiophenes) or the organometallic partner dimerizes.

-

Oligomerization: Because the substrate is bifunctional, losing control of stoichiometry leads to "unintentional polymerization."

-

This guide provides the protocols and mechanistic insights to arrest these side pathways.

Troubleshooting Guide (Q&A)

Q1: I am attempting a mono-Sonogashira coupling on 2,5-diiodothiophene, but I see significant diyne (Glaser) formation and some bis-coupled product. How do I fix this?

A: This is a classic competition between the copper cycle (Glaser) and the palladium cycle (Cross-coupling).

-

The Fix (Oxygen Control): Glaser coupling is strictly aerobic. You must degas solvents before adding the catalyst. Sparging with Argon for 30 minutes is mandatory.

-